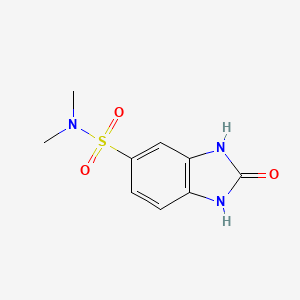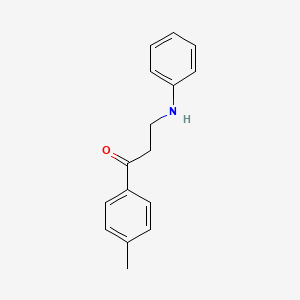
N-(3-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, commonly known as ANTA, is a chemical compound that has been widely researched for its potential applications in the field of medicine and biochemistry. ANTA belongs to the class of triazole-based compounds and has been found to possess a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of ANTA is not fully understood, but several studies have proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. ANTA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
ANTA has been found to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has been shown to reduce the production of reactive oxygen species and to inhibit the activity of pro-inflammatory cytokines. ANTA has also been found to possess analgesic properties, and several studies have investigated its potential use as a pain reliever.
実験室実験の利点と制限
ANTA has several advantages for laboratory experiments, including its high solubility in water and its stability under various conditions. The compound is also relatively inexpensive and easy to synthesize. However, ANTA has some limitations, including its low bioavailability and its potential toxicity at high concentrations. Careful consideration should be given to the dosage and administration of ANTA in laboratory experiments.
将来の方向性
There are several future directions for the research on ANTA. One potential area of investigation is the development of novel formulations of ANTA that can improve its bioavailability and pharmacokinetic properties. Another area of research is the exploration of ANTA's potential applications in the treatment of other diseases, such as neurodegenerative disorders and diabetes. Further studies are also needed to elucidate the mechanism of action of ANTA and to identify its molecular targets.
Conclusion
ANTA is a promising compound that has been extensively studied for its potential applications in medicine and biochemistry. The compound exhibits potent antimicrobial, antifungal, and anticancer activities and possesses several biochemical and physiological effects. Despite its limitations, ANTA has several advantages for laboratory experiments and holds great potential for future research.
合成法
The synthesis of ANTA can be achieved through a multistep process that involves the reaction of 3-nitro-1H-1,2,4-triazole with acetylphenylhydrazine in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure ANTA. The synthesis of ANTA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
ANTA has been the subject of numerous scientific studies due to its potential applications in various fields of medicine and biochemistry. The compound has been found to exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. ANTA has also been shown to possess anticancer properties, and several studies have investigated its potential use as a chemotherapeutic agent.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-8(18)9-3-2-4-10(5-9)14-11(19)6-16-7-13-12(15-16)17(20)21/h2-5,7H,6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMMTJVUXRNTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)
![phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5630327.png)

![methyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5630336.png)
![2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5630338.png)
![1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)
![N,N-diethyl-1-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperidine-3-carboxamide](/img/structure/B5630344.png)

![6-[2-(2-aminoethyl)-4-morpholinyl]-2-[(4-methylbenzyl)thio]-4-pyrimidinamine dihydrochloride](/img/structure/B5630372.png)

![3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5630378.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630394.png)
![2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)
![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)